molecular formula C19H26N2O3Si B13862900 Phenyl 6-((tert-butyldimethylsilyloxy)methyl)pyridin-3-ylcarbamate

Phenyl 6-((tert-butyldimethylsilyloxy)methyl)pyridin-3-ylcarbamate

Cat. No.: B13862900
M. Wt: 358.5 g/mol
InChI Key: HKETXJZMVXJBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl N-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a phenyl group, a pyridine ring, and a tert-butyl(dimethyl)silyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl N-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl N-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the protected amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl N-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]carbamate is unique due to the presence of the tert-butyl(dimethyl)silyl group, which provides additional stability and selectivity in chemical reactions. This makes it particularly useful in complex synthetic pathways where multiple protecting groups are required .

Properties

Molecular Formula

C19H26N2O3Si

Molecular Weight

358.5 g/mol

IUPAC Name

phenyl N-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]carbamate

InChI

InChI=1S/C19H26N2O3Si/c1-19(2,3)25(4,5)23-14-16-12-11-15(13-20-16)21-18(22)24-17-9-7-6-8-10-17/h6-13H,14H2,1-5H3,(H,21,22)

InChI Key

HKETXJZMVXJBLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC=C(C=C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.